Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-
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Overview
Description
Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is an organic compound that features a boronic acid functional group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl and phenylanilino intermediates, which are then coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include boronic esters, hydrogenated aromatic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also features a complex aromatic structure and is used in the synthesis of high-performance polymers.
Noble Gas Compounds: Although not directly related, noble gas compounds like xenon derivatives exhibit unique chemical properties due to their inert nature.
Uniqueness
What sets Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- apart is its combination of a boronic acid group with a highly conjugated aromatic system. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28BNO2/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(15-19-27)34(36)37)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22,36-37H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBSKVWZPRJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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